molecular formula C9H17N3O4 B1336887 Ala-Ala-Ala CAS No. 5874-90-8

Ala-Ala-Ala

Cat. No. B1336887
CAS RN: 5874-90-8
M. Wt: 231.25 g/mol
InChI Key: BYXHQQCXAJARLQ-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal Structure Analysis

The crystal structure of 5-aminolevulinic acid synthase (ALAS), a pivotal enzyme in heme biosynthesis, has been elucidated, revealing its homodimeric nature and the binding of its cofactor pyridoxal 5′-phosphate (PLP). This enzyme catalyzes the synthesis of 5-aminolevulinic acid (ALA) from glycine and succinyl-coenzyme A (sCoA). The crystal structure provides insights into the molecular basis of X-linked sideroblastic anemias (XLSAs) in humans, as mutations that cause XLSA can now be mapped to obstruct substrate binding, disrupt the dimer interface, or hamper correct folding .

Synthesis Analysis

ALA is synthesized through two distinct pathways. In one, found in phototrophic species such as purple nonsulfur bacteria and in the mitochondria of animals, yeast, and fungi, ALA is formed by the condensation of glycine with succinyl-CoA, catalyzed by ALAS. The other pathway, present in most other phototrophic species, involves the conversion of the intact carbon skeleton of glutamic acid into ALA. This process starts with the activation of glutamate by ATP-dependent ligation to tRNAGlu, followed by a dehydrogenase reaction and transamination of glutamate-1-semialdehyde to form ALA .

Molecular Structure Analysis

ALA is the precursor for tetrapyrroles, which include heme, chlorophyll, and bilins. The molecular structure of ALA allows it to be the starting point for the synthesis of these complex molecules. The enzymatic conversion of ALA into these compounds involves several steps, with each step controlled by different enzymes. For instance, the conversion of protoporphyrin IX (PpIX) to heme requires the rate-limiting enzyme ferrochelatase .

Chemical Reactions Analysis

ALA can accumulate within cells when administered externally, leading to the production of PpIX, which is a potent photosensitizer. This property is exploited in photodynamic therapy (PDT) for cancer treatment, where the accumulated PpIX is used to generate reactive oxygen species that can kill cancer cells upon light activation .

Physical and Chemical Properties Analysis

ALA's role as a precursor in the biosynthesis of tetrapyrroles is crucial for various biological functions, including the formation of vitamin B12 and chlorophyll. Its physical and chemical properties allow it to interact with enzymes and substrates in the biosynthetic pathway, leading to the production of these essential compounds. The microbial production of ALA is favored over chemical synthesis due to its cost-effectiveness and lower environmental impact .

Case Studies

In a study on the DMH rat colonic tumor model, the distribution and photodynamic effect of ALA-induced PpIX were investigated. The study found that ALA-induced photosensitization could lead to selective necrosis in tumors, suggesting a potential for more targeted cancer treatment . Another study demonstrated that ALA could alleviate salinity stress in cucumber seedlings by enhancing the chlorophyll synthesis pathway, indicating its role as a growth regulator in plants .

Scientific Research Applications

Peptides

  • Biomedical Research : Cell-penetrating peptides (CPP) have served to deliver various molecules and particles into cells. This has vastly improved biomedical research .
  • Disease Diagnostics and Drug Components : Future drug components show a very bright future via delivery of these therapeutic molecules such as nucleic acids, drugs, and imaging agents, to cells and tissues .
  • Biochemistry, Molecular Biology, and Immunology : Synthetic peptides have found their places in these fields. They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, and the design of novel enzymes .
  • Biotech Companies : New peptides that hold valuable pharmacologic properties have been discovered. The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications .
  • Cancer Diagnosis and Treatment : Peptides are gaining increasing popularity in biotechnology and bioengineering areas for a number of research purposes including cancer diagnosis and treatment .
  • Antibiotic Drug Development : Peptides are used in the development of antibiotic drugs .

Amino Acids

  • Enzymology and Metabolism : Amino acids play a crucial role in enzymology and metabolism .
  • Neurotransmission and Signaling : Amino acids and related compounds are involved in neurotransmission and signaling .
  • Therapeutic Applications : Amino acids have therapeutic applications in neurology, immunology, cancer, metabolic disorders, and cardiovascular diseases .
  • Biotechnological Applications : Amino acids have biotechnological applications in plants .
  • Food Industry : Several amino acids or their derivatives are used as flavor enhancers in foods. For example, glycine and alanine are used to heighten flavor and taste .
  • Chemical Industry : Many amino acids are used as precursors for chemicals used in various industries, such as pesticides and herbicides .

Peptides

  • Peptide-Based Vaccines : Peptides are used to develop vaccines, where they stimulate an immune response .
  • Peptide Nanotubes : These are used in various fields such as biotechnology, nanotechnology, and materials science .
  • Diagnostic Peptides : Peptides are used in the diagnosis of diseases .
  • Design of Novel Enzymes : Synthetic peptides are used in the design of novel enzymes .
  • Antimicrobial Peptides : These are used in the treatment of infections .
  • Cardiovascular Applications : Peptides are used in the treatment of cardiovascular diseases .

Amino Acids

  • Gene Expression : Amino acids play important roles in gene expression .
  • Cell Signal Transduction Regulation : Amino acids are involved in cell signal transduction regulation .
  • Metabolic Pathway Regulation : Amino acids are crucial in metabolic pathway regulation .
  • Neurotransmitter Transport : Amino acids are involved in neurotransmitter transport .
  • Biosynthesis : Amino acids participate in biosynthesis .
  • Food and Chemical Industry : Amino acids are used as flavor enhancers in foods and as precursors for chemicals used in various industries .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHQQCXAJARLQ-ZLUOBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318524
Record name Trialanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ala-Ala-Ala

CAS RN

5874-90-8
Record name Trialanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5874-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanyl-alanyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trialanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-alanyl-N-L-alanyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ala-Ala-Ala
Reactant of Route 2
Reactant of Route 2
Ala-Ala-Ala
Reactant of Route 3
Reactant of Route 3
Ala-Ala-Ala
Reactant of Route 4
Reactant of Route 4
Ala-Ala-Ala
Reactant of Route 5
Reactant of Route 5
Ala-Ala-Ala
Reactant of Route 6
Reactant of Route 6
Ala-Ala-Ala

Citations

For This Compound
14,400
Citations
S Tashiro, M Kobayashi, M Fujita - Journal of the American …, 2006 - ACS Publications
… Here, we observe that even a three-residue peptide fragment, Ac-Ala-Ala-Ala-NH 2 , can be folded … The target tripeptide, Ac-Ala-Ala-Ala-NH 2 (2), contains only Ala that is the simplest α-…
Number of citations: 82 0-pubs-acs-org.brum.beds.ac.uk
ALA ALA - Selecting the Right Research Topic Requires Critical …, 1959 - alair.ala.org
Y SCHEDULE Page 78 2 0 1 7 ALAANNUALCONFERENCE & EXHIBITION 156 D AIL Y SCHEDULE SUND A Y Hosted By Event Name End Time Location Hosted By Event Name …
Number of citations: 976 alair.ala.org
CJ Feng, B Dhayalan, A Tokmakoff - Biophysical Journal, 2018 - cell.com
… We performed a Bayesian ensemble refinement method on Ala–Ala–Ala against isotope-… provides a stringent constraint on Ala–Ala–Ala conformations and returns consistent …
Number of citations: 18 www.cell.com
H Wei, S Lin, W Liu, Y Li, B Li, Y Yang - Langmuir, 2022 - ACS Publications
… Herein, we further expand our research into the self-assembly of Ala-Ala-Ala lipotripeptides. By alternating the chirality of each alanine residue, eight lipotripeptide stereoisomers are …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
C Bleiholder, S Suhai, AG Harrison… - Journal of the American …, 2011 - ACS Publications
… -Pro-Ala, respectively; while numerous abundant fragments were generated in CID of protonated Ala-Ala-Ala-Ala-Ala. This behavior was explained by the high proton affinity (PA) of Pro …
Number of citations: 82 0-pubs-acs-org.brum.beds.ac.uk
UH Verkerk, J Zhao, JKC Lau, TW Lam, Q Hao… - International Journal of …, 2012 - Elsevier
IRMPD spectra are reported for a 2 ions derived from trialanine (AAA) and triphenylalanine (FFF) and compared with spectra calculated by density functional theory at the B3LYP/6-311+…
J Jungwirth, J Šebestík, M Šafařík… - The Journal of …, 2017 - ACS Publications
Raman optical activity (ROA) spectroscopy combined with quantum-chemical simulations is a sensitive method to determine the absolute configuration and conformation of chiral …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
VN Medvedkin, EA Permyakov… - Protein Engineering …, 1995 - academic.oup.com
… The four residues, Ala*Ala*Ala*Lys (indicated by I), form a type I p"-turn. There are two repeats of [(AAKP)5AAKTA], which has 12 Lys per complete turn of B-DNA, which has 10 …
Number of citations: 21 0-academic-oup-com.brum.beds.ac.uk
AK Saxena, TP Singh, K Peters, S Fittkau… - Protein …, 1996 - Wiley Online Library
The crystal structure of a complex formed by the interaction between proteinase K and a designed octapeptide amide, N‐Ac‐Pro‐Ala‐Pro‐Phe‐DAla‐Ala‐Ala‐Ala‐NH 2 , has been …
AG Harrison - Journal of the American Society for Mass …, 2011 - ACS Publications
… The present study of doubly-protonated Ala-Ala-Xaa-Ala-Ala-Ala-Arg peptides provides … second proton affinity of singly-protonated Xaa-Ala-Ala-Ala-Arg increases. However, this second …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.